trans,trans-Muconic acid
Overview
Description
Trans-trans-Muconic acid: is an organic compound with the molecular formula C₆H₆O₄ . It is a dicarboxylic acid with conjugated double bonds, specifically classified as a hexadienedioic acid. This compound is one of the three isomers of muconic acid, the others being cis-cis-muconic acid and cis-trans-muconic acid .
Mechanism of Action
Target of Action
trans,trans-Muconic acid, also known as Muconic Acid, is primarily a metabolite of benzene in humans . It is used as a biomarker for occupational or environmental exposure to benzene .
Mode of Action
It is known that it is an open-ring metabolite product of benzene . The conversion of benzene to this compound involves two subsequent hydrogenation steps. The first step yields a monounsaturated intermediate (trans-2-hexenedioic acid) from this compound, which is further hydrogenated to adipic acid in the second step .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as a metabolite of benzene. Benzene is metabolized in the body to produce this compound, which can then be detected in urine . The production of this compound through chemical pathways and the progress developed in the biotechnological pathways have been discussed .
Pharmacokinetics
It is known that it is a metabolite of benzene and can be detected in urine, suggesting that it is absorbed and metabolized in the body, and then excreted . The molecular weight of this compound is 142.1094 .
Result of Action
The primary result of the action of this compound is its role as a biomarker for benzene exposure. As a metabolite of benzene, the presence of this compound in urine can indicate exposure to benzene .
Biochemical Analysis
Biochemical Properties
Trans,Trans-Muconic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the production of cis,cis-muconic acid (CCM) in the yeast Saccharomyces cerevisiae, where it interacts with enzymes such as dehydroshikimate dehydratase and catechol 1,2-dioxygenase .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. For example, it has been associated with hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood . It has also been associated with lower levels of low-density lipoprotein cholesterol (LDL-C), suggesting that it may have complex effects on lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used as a biomarker of exposure to benzene in humans, with its concentration in urine indicating the level of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite in the degradation pathway of benzene, a common environmental pollutant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-trans-Muconic acid can be synthesized through several methods. One common approach involves the isomerization of cis-cis-muconic acid. This process typically involves esterification reactions followed by iodine-catalyzed isomerization . Another method involves the reaction of glyoxalacetal with ketene in the presence of an acid catalyst, followed by hydrolysis .
Industrial Production Methods: Industrial production of trans-trans-Muconic acid often involves biotechnological pathways. For instance, certain bacteria can enzymatically degrade aromatic compounds to produce cis-cis-muconic acid, which can then be isomerized to the trans-trans form . This biotechnological approach is gaining interest due to its potential for sustainable and eco-friendly production .
Chemical Reactions Analysis
Types of Reactions: Trans-trans-Muconic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, such as adipic acid.
Reduction: Hydrogenation of trans-trans-Muconic acid can yield bio-adipic acid.
Substitution: It can participate in substitution reactions, particularly in the formation of coordination polymers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Metal salts like copper, zinc, nickel, and cobalt are used in the synthesis of coordination polymers.
Major Products:
Adipic acid: A significant product formed through the oxidation of trans-trans-Muconic acid.
Bio-adipic acid: Produced via hydrogenation.
Coordination polymers: Formed through substitution reactions with metal salts.
Scientific Research Applications
Trans-trans-Muconic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Cis-cis-Muconic acid
- Cis-trans-Muconic acid
- Adipic acid
- Fumaric acid
- Itaconic acid
Comparison: Trans-trans-Muconic acid is unique due to its conjugated double bonds and its ability to undergo various chemical transformations. Unlike cis-cis and cis-trans isomers, the trans-trans form is more stable and has distinct reactivity patterns . Additionally, its potential for sustainable production and applications in green chemistry make it a valuable compound in modern research .
Properties
IUPAC Name |
(2E,4E)-hexa-2,4-dienedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXHDPDFNKHHGW-ZPUQHVIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052848 | |
Record name | (E,E)-Muconic acid | |
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Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid | |
Record name | Muconic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | trans,trans-Muconic acid | |
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Record name | trans-trans-Muconic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.2 mg/mL at 15 °C | |
Record name | trans-trans-Muconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |
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CAS No. |
3588-17-8, 505-70-4, 1119-72-8 | |
Record name | trans,trans-Muconic acid | |
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Record name | Muconic acid | |
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Record name | Muconic acid | |
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Record name | cis,cis-Muconic acid | |
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Record name | trans,trans-Muconic acid | |
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Record name | trans,trans-buta-1,3-diene-1,4-dicarboxylic acid | |
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Record name | Hexa-2,4-dienedioic acid | |
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Record name | MUCONIC ACID | |
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Record name | trans-trans-Muconic acid | |
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Melting Point |
301 °C | |
Record name | trans-trans-Muconic acid | |
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Q1: What is trans,trans-muconic acid (t,t-MA) primarily used for in research?
A1: t,t-MA is primarily used as a biomarker for benzene exposure in humans. [, , , , , , , ]
Q2: How is t,t-MA related to benzene exposure?
A2: t,t-MA is a metabolite of benzene, meaning it's produced when the body breaks down benzene. Measuring t,t-MA levels in urine helps assess the extent of benzene exposure. [, , , , , , ]
Q3: Is t,t-MA a specific and reliable biomarker for benzene exposure?
A3: While t,t-MA is a sensitive indicator of benzene exposure, it's not entirely specific. Consuming foods preserved with sorbic acid can also elevate urinary t,t-MA levels, potentially leading to overestimation of benzene exposure. [, ]
Q4: How does smoking affect urinary t,t-MA levels?
A4: Smoking significantly increases t,t-MA levels in urine as cigarette smoke contains benzene. Studies have shown that t,t-MA levels are considerably higher in smokers compared to non-smokers. [, , , , , ]
Q5: Are there other factors besides benzene exposure and sorbic acid intake that can influence urinary t,t-MA levels?
A5: Yes, factors like age, sex, creatinine levels, and even certain medications can influence urinary t,t-MA levels. Researchers need to consider these factors when interpreting t,t-MA as a biomarker for benzene exposure. [, , , ]
Q6: What are the potential health risks associated with benzene exposure?
A6: Benzene is a known human carcinogen. Exposure to benzene, particularly long-term exposure, is linked to various health problems, including leukemia and other blood disorders. [, , , , ]
Q7: What is the significance of studying t,t-MA in petrol station workers?
A7: Petrol station workers are occupationally exposed to benzene as petrol contains this compound. Monitoring their urinary t,t-MA levels helps assess their exposure and potential health risks. [, , , ]
Q8: What is the molecular formula and weight of t,t-MA?
A8: The molecular formula of t,t-MA is C6H6O4, and its molecular weight is 142.11 g/mol. [, ]
Q9: Can you describe the structure of t,t-MA?
A9: t,t-MA is an open-chain unsaturated dicarboxylic acid with two carboxylic acid groups (-COOH) at the ends of a four-carbon chain containing two conjugated double bonds. [, , ]
Q10: What is the significance of cis-trans isomerism in muconic acid?
A10: Muconic acid exists in three isomeric forms: cis,cis-, cis,trans-, and trans,trans-. The cis,cis-isomer is the primary product of biological production, but the trans,trans-isomer is more desirable for synthesizing various bio-based polymers. Therefore, isomerization of cis,cis-muconic acid to this compound is a crucial step in its utilization. [, , , ]
Q11: What are the potential applications of t,t-MA in the chemical industry?
A11: t,t-MA is a valuable platform chemical that can be used to synthesize various bio-based products, including adipic acid, terephthalic acid, and 1,4-cyclohexanedicarboxylic acid. These chemicals are important monomers for producing polymers like nylon and PET. [, , , ]
Q12: What is the role of catalysis in the conversion of t,t-MA to other valuable chemicals?
A12: Catalysis plays a critical role in converting t,t-MA to adipic acid and other useful monomers. Various catalysts, including noble metal nanoparticles like platinum, palladium, and rhodium, have been explored for the hydrogenation of muconic acid. [, , ]
Q13: What analytical techniques are commonly used to measure t,t-MA in urine?
A13: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the most common method for quantifying t,t-MA in urine samples. [, , , , , , , ]
Q14: Are there other analytical methods for measuring t,t-MA?
A14: Yes, besides HPLC-UV, other techniques like gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE) have also been explored for t,t-MA analysis. [, , ]
Q15: What are some challenges associated with the analytical determination of t,t-MA in urine?
A15: Matrix effects from urine components can interfere with t,t-MA detection. Therefore, efficient sample preparation techniques, such as solid-phase extraction, are crucial to minimize matrix interference and achieve accurate quantification. [, , , , ]
Q16: What are some current research directions regarding the use of t,t-MA?
A16: Current research focuses on optimizing the production of t,t-MA from renewable sources, developing efficient catalytic systems for its conversion to valuable monomers, and exploring its potential applications in synthesizing novel bio-based polymers. [, , ]
Q17: What is the role of computational chemistry in understanding t,t-MA and its reactions?
A17: Computational methods, such as density functional theory (DFT), can be used to study the electronic structure of t,t-MA, predict its reactivity, and design more efficient catalysts for its conversion to other useful chemicals. [, ]
Q18: What are the future prospects of t,t-MA as a platform chemical?
A18: With increasing demand for sustainable and environmentally friendly products, t,t-MA holds great promise as a platform chemical. Further research and development efforts in its production, conversion, and application can potentially lead to a more sustainable chemical industry. [, , ]
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